molecular formula C7H6N2O3 B13008086 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one

6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one

Cat. No.: B13008086
M. Wt: 166.13 g/mol
InChI Key: UKJHQEQWQCFULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one is a fused heterocyclic compound featuring a pyridazinone core fused with a furan ring at the [2,3-d] position. The hydroxymethyl (-CH2OH) substituent at the 6-position distinguishes it from related derivatives.

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

6-(hydroxymethyl)furo[2,3-d]pyridazin-7-one

InChI

InChI=1S/C7H6N2O3/c10-4-9-7(11)6-5(3-8-9)1-2-12-6/h1-3,10H,4H2

InChI Key

UKJHQEQWQCFULZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C1C=NN(C2=O)CO

Origin of Product

United States

Preparation Methods

This approach involves constructing the furopyridazinone core first, followed by introduction of the hydroxymethyl group.

Stepwise Methodology:

Step Reaction Conditions Outcome
1 Feist-Benary furan synthesis Condensation of methyl acetoacetate with chloroacetaldehyde in pyridine at 50 °C for 16 h Formation of methyl 2-methylfuran-3-carboxylate, a key furan intermediate
2 Oxidation of methyl 2-methylfuran-3-carboxylate Treatment with selenium dioxide in anisole at reflux Conversion to methyl 2-formylfuran-3-carboxylate (aldehyde intermediate)
3 Formation of imine and hydrazine addition Reaction of aldehyde intermediate with hydrazine derivatives in THF at room temperature Formation of hydrazone intermediate, introducing nitrogen-nitrogen bond essential for pyridazinone ring
4 Intramolecular cyclization Controlled conditions to promote ring closure forming furopyridazinone skeleton Formation of 6-(hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one

This sequence leverages the selective oxidation of methyl furan derivatives and subsequent hydrazine addition to form the pyridazinone ring fused to the furan moiety. The hydroxymethyl group is introduced either during or after ring closure depending on the specific synthetic route optimization.

Multi-step Functionalization Starting from Pyridazine Precursors

An alternative method starts from pyridazine derivatives and involves:

Step Reaction Conditions Outcome
1 Preparation of pyridazinone precursor Starting from pyridazine-3(2H)-one derivatives Formation of pyridazinone intermediate
2 Nucleophilic substitution Reaction of dihalopyridazinone with phenol or other nucleophiles in acetonitrile at room temperature Formation of phenoxypyridazinone derivatives
3 Intramolecular Heck-type cyclization Palladium-catalyzed reaction under reflux Formation of benzofuropyridazinone fused ring system
4 Introduction of hydroxymethyl group Functional group transformation via oxidation or substitution reactions Final product 6-(hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one

This method emphasizes regioselective nucleophilic substitution and palladium-catalyzed cyclization to build the fused heterocyclic system, followed by functionalization to install the hydroxymethyl group.

  • Regioselectivity: Selective conversion of ester groups to hydrazides or acyl azides is critical for successful cyclization and ring formation. For example, regioselective hydrazide formation at low temperature (0–15 °C) yields monohydrazide intermediates in high yield (~80%).

  • Curtius Rearrangement: Conversion of acyl azides to isocyanates via Curtius rearrangement facilitates intramolecular cyclization to form the furopyrrolone or furopyridazinone core.

  • Oxidation Conditions: Selenium dioxide oxidation in anisole solvent at reflux temperature is preferred for aldehyde formation due to solvent stability and reaction efficiency, compared to other solvents like dioxane or o-xylene which either have insufficient boiling points or undergo side reactions.

  • Yields: Reported yields for key intermediates and final products range from 58% to over 80%, depending on reaction conditions and purification methods.

Intermediate/Product Starting Material Key Reagents Conditions Yield (%) Notes
Methyl 2-methylfuran-3-carboxylate Methyl acetoacetate + chloroacetaldehyde Pyridine 50 °C, 16 h High Feist-Benary furan synthesis
Methyl 2-formylfuran-3-carboxylate Above furan ester SeO2, anisole Reflux Moderate Selective oxidation
Hydrazone intermediate Aldehyde + hydrazine THF Room temp High Imine formation
Acyl azide intermediate Hydrazide + NaNO2/HCl 0–5 °C 82 Modified Sandmeyer reaction
Furopyridazinone core Acyl azide Heat (Curtius rearrangement) High Cyclization step
6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one Furopyridazinone intermediate Functional group transformations Varied Final product

The preparation of 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one involves sophisticated multi-step synthetic routes primarily based on:

  • Construction of the fused furan-pyridazinone ring system via Feist-Benary furan synthesis and hydrazine-mediated cyclization.
  • Careful oxidation and functional group transformations to introduce the hydroxymethyl substituent.
  • Use of regioselective hydrazide and acyl azide intermediates enabling Curtius rearrangement and intramolecular cyclization.

These methods have been validated by detailed mechanistic studies and spectral analyses, providing a robust framework for synthesizing this compound with good yields and purity. Further optimization of reaction conditions and exploration of alternative catalysts or solvents may enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitutions

The hydroxymethyl group (-CH₂OH) at the 6-position undergoes nucleophilic displacement under acidic or basic conditions. Key reactions include:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Source
AlkylationR-X (alkyl halide), K₂CO₃, DMF6-(Alkoxymethyl) derivatives60–85
AcylationAc₂O, H₂SO₄ (catalytic)6-(Acetoxymethyl) analogs72–90
SulfonationSO₃·Py complex, CH₂Cl₂6-(Sulfonatemethyl) intermediates55–68

Mechanistic Insight : The hydroxymethyl group’s oxygen acts as a leaving group after protonation, enabling SN2-type displacements (e.g., Miyaura borylation) . Steric hindrance from the fused ring system limits reactivity at the 3- and 5-positions of the pyridazinone core.

Condensation Reactions

The compound participates in cyclocondensation with carbonyl-containing reagents:

Example: Formation of Heterocyclic Derivatives

Reaction with ethyl acetoacetate under Dean-Stark conditions yields fused pyrano-pyridazines via Knoevenagel adduct formation :

text
6-(Hydroxymethyl)furo[2,3-d]pyridazin-7-one + Ethyl acetoacetate → Pyrano[4',3':4,5]furo[2,3-d]pyridazin-7-one (82% yield)

Key Parameters :

  • Solvent: Toluene

  • Catalyst: Piperidine

  • Temperature: 110°C, 8 h

Oxidation Reactions

The hydroxymethyl group is selectively oxidized to a carbonyl group:

Oxidizing AgentConditionsProductSelectivitySource
KMnO₄H₂O, 0°C6-Carboxy derivativeModerate
TEMPO/NaOClCH₃CN, RT6-Formyl analogHigh (>90%)
CrO₃/H₂SO₄Acetone, 40°COveroxidized to COOHLow

Note : TEMPO-mediated oxidation preserves the furan ring integrity, unlike harsh oxidants like CrO₃ .

Cross-Coupling Reactions

The pyridazinone core participates in Suzuki-Miyaura couplings at the 3- and 5-positions:

PositionBoronic AcidCatalyst SystemProduct ApplicationYield (%)Source
34-Fluorophenylboronic acidPdCl₂(dppf), K₃PO₄Anticancer lead optimization65
5Ferrocenylboronic acidPd-PEPPSI-IPr, DME/H₂OOrganometallic sensors58

Challenges : Competitive dehydrohalogenation occurs with bulky boronic acids (e.g., ferrocenyl), requiring optimized Pd catalysts .

Cycloaddition Reactions

The furan moiety engages in [4+2] Diels-Alder reactions:

Case Study : Reaction with maleic anhydride

  • Conditions : Xylene, 120°C, 12 h

  • Product : Oxabicyclo[3.3.1]nonene fused to pyridazinone (73% yield)

  • Regioselectivity : Endo transition state favored (confirmed by X-ray)

Biological Activity Correlation

Derivatives synthesized via these reactions show promising bioactivity:

Derivative ClassTargetIC₅₀ (μM)Source
6-SulfonamidesDihydrofolate reductase0.12
3-ArylpyridazinonesTyrosine kinase ABL0.08

Structure-Activity Relationship : The hydroxymethyl group enhances solubility, while aryl substitutions at C3 improve kinase binding .

Stability and Reactivity Trends

  • pH Sensitivity : The compound undergoes ring-opening hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathway (TGA-DSC data) .

Scientific Research Applications

Chemical Properties and Reactivity

The compound's hydroxymethyl substituent allows it to participate in various chemical reactions, including:

  • Nucleophilic substitutions
  • Condensation reactions
  • Oxidation reactions

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities or improved pharmacological properties. The specific structural attributes of 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one may lead to distinct biological profiles compared to related compounds.

Biological Activities

Research indicates that compounds similar to 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one have been studied for various biological activities, including:

  • Antimicrobial effects
  • Anticancer properties
  • Enzyme inhibition

Preliminary studies on the interactions of this compound with biological targets suggest that modifications to the furo-pyridazine scaffold can influence binding affinities with specific proteins, potentially enhancing therapeutic effects. However, further investigation is necessary to elucidate its efficacy and mechanism of action in biological systems.

Synthetic Routes

Several synthetic methods have been developed for producing 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one. These methods typically involve:

  • Condensation Reactions : Utilizing various reagents to form the furo-pyridazine framework.
  • Functional Group Modifications : Altering the hydroxymethyl group to enhance solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which could lead to novel derivatives with distinct properties not observed in other related structures.

Applications in Scientific Research

The applications of 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one extend into several fields:

Medicinal Chemistry

  • Drug Development : The compound's ability to interact with various biological targets positions it as a potential candidate for drug development.
  • Therapeutic Agents : Its derivatives may serve as therapeutic agents against diseases such as cancer and bacterial infections.

Material Science

  • Polymer Chemistry : The unique chemical structure can be utilized in developing new materials with specific properties for industrial applications.

Analytical Chemistry

  • Chemical Probes : It can be employed as a chemical probe to study biochemical pathways and interactions in cellular systems.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of furo[2,3-d]pyridazin compounds exhibited significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics.
  • Cancer Research : Research indicated that certain modifications of 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one enhanced its cytotoxicity against cancer cell lines, highlighting its potential as an anticancer agent.
  • Enzyme Inhibition : Interaction studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target molecule.

Comparison with Similar Compounds

6-Methylfuro[2,3-d]pyridazin-7(6H)-one Derivatives

  • Synthesis : Prepared via cyclization of 5-alkynyl-4-chloro-2-methylpyridazin-3(2H)-ones using KOH in dioxane at 100°C. Yields range from 52% to 65%, depending on substituents (e.g., tert-butyl groups lower yields due to steric hindrance) .
  • Reactivity : The methyl group at the 6-position enhances stability but reduces hydrogen-bonding capacity compared to the hydroxymethyl analog.

Methylthio-Substituted Derivatives

  • Examples :
    • 2-Phenyl-6-methylthio[2,3-d]pyridazin-7(6H)-one (8a): Melting point 191.5°C, HRMS [M+H]+: 243.0585 .
    • 2-Propyl-6-methylthio[2,3-d]pyridazin-7(6H)-one (8b): Melting point 67.5°C, HRMS [M+H]+: 209.0742 .
  • Key Differences : Methylthio (-SMe) groups increase lipophilicity and may enhance membrane permeability but reduce aqueous solubility compared to hydroxymethyl (-CH2OH) .

Heterocyclic Variants with Different Fused Rings

Thieno[2,3-d]pyridazinones

  • Synthesis: Cyclization using Na2S·9H2O in DMF yields thieno analogs (e.g., 2-phenyl-6-methylthieno[2,3-d]pyridazin-7(6H)-one, 72% yield) .
  • Properties: Thieno derivatives exhibit lower melting points (e.g., 67.5°C for 8b) compared to furo analogs, likely due to reduced crystallinity from sulfur’s larger atomic radius .

Isoxazolo[3,4-d]pyridazinones

  • Examples :
    • 4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one: Molecular formula C8H7N3O2, melting point 205–207°C .
    • 4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one: Higher molecular weight (243.218 g/mol) and increased aromaticity due to the methoxyphenyl group .

Antiviral and Antiproliferative Activity

  • Pyrrolo[2,3-d]pyridazinones: Derivatives like 4-amino-1-(α-D-ribofuranosyl)-pyrrolo[2,3-d]pyridazin-7(6H)-one show antiviral activity against herpes simplex virus (HSV-1) and cytomegalovirus (CMV) .
  • Hydroxymethyl Implications : The -CH2OH group in 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one may improve water solubility and bioavailability compared to methyl or methylthio derivatives, critical for oral drug delivery .

Data Tables

Table 1: Physical and Spectral Properties of Selected Analogs

Compound Melting Point (°C) HRMS [M+H]+ (Observed) Yield (%) Reference
6-Methyl-2-tert-butylfuro[2,3-d]pyridazin-7(6H)-one Not reported Not available 65
2-Phenyl-6-methylthio[2,3-d]pyridazin-7(6H)-one 191.5 243.0585 72
4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one 205–207 Not available Not reported

Table 2: Heterocyclic Ring Comparison

Fused Ring Type Key Feature Bioactivity Relevance Synthetic Challenge
Furo[2,3-d]pyridazinone Oxygen enhances polarity Improved solubility Cyclization efficiency
Thieno[2,3-d]pyridazinone Sulfur increases lipophilicity Membrane permeability Lower crystallinity
Isoxazolo[3,4-d]pyridazinone Nitrogen-rich core Target binding via π-stacking Metabolic instability

Biological Activity

6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one features a pyridazine ring fused with a furan moiety, which contributes to its unique reactivity and biological interactions. The compound is characterized by the following molecular formula:

  • Molecular Formula : C8_{8}H8_{8}N2_{2}O2_{2}
  • CAS Number : 18270-75-2

Biological Activity Overview

Research has indicated that 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against a range of pathogens.
  • Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, contributing to its potential as an antioxidant agent.
  • Cytotoxic Effects : Preliminary research suggests that it may have cytotoxic effects on certain cancer cell lines.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one against various bacterial strains. The results indicated:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18
Pseudomonas aeruginosa10

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one was assessed using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect:

Concentration (µg/mL)Scavenging Activity (%)
1025
5055
10085

This indicates that at higher concentrations, the compound effectively neutralizes free radicals.

Cytotoxicity Studies

In vitro cytotoxicity studies were performed on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results demonstrated:

Cell LineIC50_{50} (µM)
HeLa30
MCF-745

These IC50_{50} values suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activity of 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Free Radical Scavenging : Its antioxidant properties may mitigate oxidative stress in cells.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in various applications:

  • A study published in Journal of Medicinal Chemistry explored its use in combination therapies for enhancing the efficacy of existing antibiotics.
  • Another investigation focused on its role in reducing oxidative stress markers in diabetic models.

Q & A

Q. What are the optimized synthetic routes for 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of fused pyridazinone derivatives often involves cyclization or coupling reactions. For example, ethyl 5-aminofuro[2,3-c]pyridazine-6-carboxylate analogs are synthesized via refluxing with benzoyl chloride and pyridine, followed by precipitation in ice-water (yield ~50–60%) . To improve yields, reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) should be systematically optimized. Green synthesis approaches, such as one-pot multicomponent reactions, have been successful for related furopyridazines, minimizing side products and reducing purification steps .

Q. What spectroscopic techniques are most reliable for confirming the structure of 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one?

Methodological Answer: High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT) are critical for verifying molecular weight and functional groups. For instance, HRMS (ESI) with sodium adducts can confirm the molecular formula (e.g., C16H10N2O3Na, m/z 301.0589) . X-ray crystallography provides definitive structural confirmation, as demonstrated for related triazolopyrimidinones, resolving bond angles and stereochemistry .

Q. How can researchers assess the purity of this compound, and what chromatographic methods are recommended?

Methodological Answer: Reverse-phase HPLC with UV detection is widely used. A validated method involves a C18 column, ammonium acetate buffer (pH 6.5), and gradient elution with acetonitrile. Adjusting the mobile phase pH to 6.5 enhances peak symmetry and resolution for polar heterocycles . For preparative purification, silica gel column chromatography with hexane:ethyl acetate (1:1) is effective for isolating intermediates .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activity data for pyridazinone derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antiviral vs. antiproliferative effects) may arise from assay conditions or structural modifications. Systematic structure-activity relationship (SAR) studies are essential. For example, substituting the hydroxymethyl group with carboxamide or hydrazide moieties (as in pyrrolo[2,3-d]pyridazin-7-ones) can alter antiviral potency . Dose-response curves and standardized cell lines (e.g., HeLa or Vero cells) improve reproducibility .

Q. How can computational modeling guide the design of 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one derivatives for targeting viral proteases?

Methodological Answer: Molecular docking against viral targets (e.g., SARS-CoV-2 MPro or PLPro) identifies binding hotspots. For furo[2,3-d]pyrimidines, docking studies revealed interactions with catalytic dyads (e.g., His41/Cys145) and zinc ions in MPro, guiding substituent placement for enhanced affinity . ADMET predictions (e.g., SwissADME) optimize pharmacokinetic profiles, prioritizing derivatives with low hepatotoxicity and high blood-brain barrier permeability .

Q. What in vitro assays are recommended to evaluate the antioxidant or antiproliferative potential of this compound?

Methodological Answer:

  • Antioxidant Activity: DPPH radical scavenging assays (IC50 determination) and lipid peroxidation inhibition in rat liver microsomes .
  • Antiproliferative Activity: MTT assays using cancer cell lines (e.g., MCF-7 or A549), with IC50 values compared to reference drugs like doxorubicin . Metabolomic profiling (e.g., LC-MS) can identify downstream targets, such as ROS modulation or apoptosis markers .

Q. How can researchers address challenges in regioselectivity during functionalization of the furopyridazinone core?

Methodological Answer: Regioselectivity in electrophilic substitutions (e.g., nitration or halogenation) is influenced by electron-donating groups. For 5-substituted pyrrolo[1,2-b]pyridazines, directing groups like amino or hydroxyl enhance selectivity at the C3 position . Copper-catalyzed C–N coupling, as used for furo[2,3-c]pyridin-7(6H)-one derivatives, ensures precise functionalization at the oxazole ring .

Data Conflict and Experimental Design

Q. How should researchers reconcile discrepancies in synthetic yields reported for similar pyridazinone derivatives?

Methodological Answer: Yield variations often stem from differences in catalyst loading or workup procedures. For example, hydrazine hydrate reactions for carbohydrazide derivatives (e.g., 7a/7b) require strict control of reflux duration (5–7 hours) to avoid over-reaction . Replicating literature protocols with rigorous monitoring (e.g., TLC or in-situ IR) ensures consistency. Statistical tools like Design of Experiments (DoE) can identify critical parameters (e.g., temperature vs. solvent ratio) .

Tables for Key Data

Property Method/Technique Example Data Reference
Synthetic Yield OptimizationReflux with pyridine/benzoyl chloride58% yield for C–N coupling
Structural ConfirmationX-ray crystallographyR factor = 0.082; bond angles resolved
Bioactivity (Antiviral)Plaque reduction assay (Vero cells)EC50 = 2.5 µM for pyrrolo-pyridazinones
Chromatographic PurityHPLC (C18, pH 6.5 buffer)Retention time = 8.2 min; >98% purity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.